REACTION_CXSMILES
|
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:8](O)(=[O:11])CS.CC(N=NC(C#N)(C)C)(C#N)C.[C:25](OCC1OC1)(=[O:29])[C:26](C)=[CH2:27].CN(CCCCCCCCCCCC)C.C(C1C=C(O)C=CC=1O)(C)(C)C>C1(C)C=CC=CC=1>[CH3:8][O:11][C:4]1[C:2]2[C:1]([O:6][CH2:7][C:3]=2[CH:27]=[CH:26][C:25]=1[OH:29])=[O:5]
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)O
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC1CO1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCCCCCCCCCCC
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(O)C=CC(=C1)O
|
Type
|
CUSTOM
|
Details
|
with stirring under nitrogen gas stream
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a reaction for 8 hours
|
Duration
|
8 h
|
Type
|
STIRRING
|
Details
|
by stirring at 100° C. for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was reprecipitated from 2 l of methanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC2=C1C(=O)OC2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |